5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

Catalog No.
S2952771
CAS No.
1955530-18-3
M.F
C9H15Cl2N3
M. Wt
236.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyr...

CAS Number

1955530-18-3

Product Name

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14

InChI

InChI=1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H

InChI Key

YWTLPVKVZWKQCR-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CCCNC2.Cl.Cl

solubility

not available
  • Availability: However, some commercial vendors offer this compound as a research chemical, suggesting potential scientific interest [, ].
  • Structural Similarity: Its structure shares similarities with known bioactive molecules, particularly in the presence of the tetrahydropyridine ring, which is found in compounds with various biological activities [].

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3 and a molecular weight of 236.14 g/mol. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a pyrazole moiety. It is identified by the CAS number 1955530-18-3 and is primarily used in medicinal chemistry for its potential therapeutic applications .

The chemical reactivity of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can be attributed to the presence of both the tetrahydropyridine and pyrazole functionalities. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole and tetrahydropyridine rings can participate in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyrazole allows for electrophilic aromatic substitutions under suitable conditions.
  • Deprotonation: The presence of nitrogen atoms also allows for deprotonation reactions, leading to the formation of various derivatives.

These reactions are crucial for modifying the compound for enhanced biological activity or selectivity in potential therapeutic applications.

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride exhibits notable biological activities that make it a compound of interest in pharmacological research. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Research indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
  • Neuroprotective Effects: Its structural features suggest possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 1-methylpyrazole and aldehydes or ketones, cyclization can yield the tetrahydropyridine core.
  • Substitution Reactions: The introduction of the pyrazole group can be performed via nucleophilic substitution on a halogenated tetrahydropyridine derivative.
  • Hydrochloride Salt Formation: The dihydrochloride form can be obtained by reacting the base with hydrochloric acid to enhance solubility and stability .

These methods allow for the efficient production of the compound while enabling modifications to improve its biological profile.

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several applications in medicinal chemistry:

  • Drug Development: Its unique structure makes it a candidate for developing new pharmacological agents targeting various diseases.
  • Research Tool: It serves as a valuable tool in biological research to study mechanisms of action related to its biological activities.
  • Synthetic Intermediate: The compound may also function as an intermediate in synthesizing more complex molecules with potential therapeutic effects .

Studies on the interactions of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride with biological targets are ongoing. These studies focus on:

  • Receptor Binding Affinity: Investigating how well the compound binds to specific receptors related to its proposed therapeutic effects.
  • Enzyme Inhibition: Evaluating its potential as an inhibitor for enzymes implicated in disease pathways.
  • Cellular Uptake Mechanisms: Understanding how the compound is absorbed and utilized by cells can provide insights into its efficacy and safety profile .

Several compounds share structural similarities with 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberKey Features
4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridineC9H13N31215953-08-4Different pyrazole substitution position
5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochlorideC8H13Cl2N32409597-03-9Lacks methyl group on pyrazole
5-(2-Methylpyrazolyl)-tetrahydropyridineC9H14N3UnknownVariation in pyrazole substitution

Uniqueness

The uniqueness of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride lies in its specific combination of structural features that confer distinct biological activities. The methyl group at the 1-position of the pyrazole enhances lipophilicity and potentially alters pharmacokinetic properties compared to similar compounds.

Dates

Last modified: 08-17-2023

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